An In-depth Technical Guide to 4-Ethyl-3-methoxyhexan-1-amine hydrochloride
An In-depth Technical Guide to 4-Ethyl-3-methoxyhexan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3-methoxyhexan-1-amine hydrochloride is a substituted aliphatic amine hydrochloride salt. Its chemical structure, characterized by a hexanamine backbone with ethyl and methoxy substitutions at the 3 and 4 positions respectively, suggests potential applications in medicinal chemistry and materials science. The presence of a primary amine group provides a reactive handle for further chemical modifications, while the methoxy and ethyl groups contribute to the molecule's lipophilicity and steric profile. This guide provides a comprehensive overview of the available technical information for this compound, including its identification, potential synthetic routes, and predicted physicochemical properties. It is important to note that as of the writing of this guide, detailed experimental data for this specific molecule is limited in publicly accessible scientific literature. Therefore, some sections of this guide will rely on established principles of organic chemistry and data from analogous structures to provide a scientifically grounded yet prospective analysis.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | 4-Ethyl-3-methoxyhexan-1-amine hydrochloride | N/A |
| CAS Number | 1423025-49-3 | [1] |
| Free Base CAS Number | 1423116-98-6 | [2] |
| Molecular Formula | C9H22ClNO | N/A |
| Molecular Weight | 195.73 g/mol | N/A |
| Canonical SMILES | CCC(C(CCN)OC)CC.Cl | N/A |
| InChI Key | N/A | N/A |
Proposed Synthetic Routes
While a specific, published synthetic protocol for 4-Ethyl-3-methoxyhexan-1-amine hydrochloride has not been identified, a plausible and efficient route can be designed based on well-established reactions in organic synthesis. A logical approach would involve the reductive amination of a suitable ketone precursor.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from the corresponding oxime, which in turn can be synthesized from 4-ethyl-3-methoxyhexan-1-one. The ketone precursor could potentially be assembled from smaller, commercially available starting materials.
Caption: Retrosynthetic pathway for 4-Ethyl-3-methoxyhexan-1-amine hydrochloride.
Proposed Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on standard laboratory practices for reductive amination.[3][4]
Step 1: Synthesis of 4-Ethyl-3-methoxyhexanal (Hypothetical Intermediate)
The synthesis of the aldehyde precursor is a multi-step process that is not detailed here but would involve standard C-C bond-forming and functional group manipulation reactions.
Step 2: Reductive Amination to form 4-Ethyl-3-methoxyhexan-1-amine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethyl-3-methoxyhexanal in a suitable solvent such as methanol or ethanol.
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Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base (e.g., triethylamine).
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Formation of Imine: Stir the mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4), in small portions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification of the Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethyl-3-methoxyhexan-1-amine. Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 4-Ethyl-3-methoxyhexan-1-amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration.
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Drying: Wash the collected solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield 4-Ethyl-3-methoxyhexan-1-amine hydrochloride.
Caption: Proposed synthesis workflow for 4-Ethyl-3-methoxyhexan-1-amine hydrochloride.
Physicochemical Properties (Predicted)
The following table presents predicted physicochemical properties for 4-Ethyl-3-methoxyhexan-1-amine. These values are estimations based on its chemical structure and should be confirmed by experimental analysis.
| Property | Predicted Value | Method of Prediction |
| Boiling Point | ~200-220 °C (for free base) | Structure-property relationships |
| Melting Point | >150 °C (for hydrochloride salt) | Typical for amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of polar amine and methoxy groups, and as a salt |
| pKa | ~9.5-10.5 (for the conjugate acid) | Based on similar primary alkylamines |
| LogP | ~2.5-3.5 (for free base) | Calculated based on structure |
Potential Applications in Drug Discovery and Research
While no specific applications for 4-Ethyl-3-methoxyhexan-1-amine hydrochloride have been documented, its structural features suggest potential utility in several areas of drug discovery and chemical biology.
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Scaffold for Library Synthesis: The primary amine serves as a versatile synthetic handle for the creation of a library of derivatives through N-alkylation, N-acylation, or other amine-based chemistries. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
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Modulation of Physicochemical Properties: The methoxy group can influence a molecule's metabolic stability and binding interactions with biological targets.[5] The ethyl group contributes to the overall lipophilicity, which can affect cell permeability and pharmacokinetic properties. The strategic placement of these functional groups makes this scaffold an interesting starting point for the design of novel bioactive compounds.
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Neurological and Metabolic Research: Substituted amines are prevalent in neuropharmacology and metabolic research. Depending on the overall structure and stereochemistry, molecules of this class could potentially interact with various receptors, enzymes, or transporters. For instance, related N-substituted tropane analogues have been investigated as dopamine uptake inhibitors.[6]
Conclusion
4-Ethyl-3-methoxyhexan-1-amine hydrochloride, identified by CAS number 1423025-49-3, is a chemical entity with potential for further exploration in research and development. Although detailed experimental data is currently scarce, this in-depth technical guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential applications. The proposed synthetic route via reductive amination offers a practical approach for its preparation in a laboratory setting. The structural motifs present in this molecule make it an intriguing candidate for library synthesis and as a starting point for medicinal chemistry programs. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological properties.
References
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Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
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ResearchGate. The role of the methoxy group in approved drugs. [Link]
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PubMed. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. [Link]
Sources
- 1. 1423025-49-3|4-Ethyl-3-methoxyhexan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1423116-98-6|4-Ethyl-3-methoxyhexan-1-amine|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
